N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
Description
N-(2,4-Dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at position 5, a hydrazinyl (-NH-NH₂) group at position 2, and a sulfonamide moiety linked to a 2,4-dimethylphenyl group. This compound combines electron-withdrawing (nitro) and hydrogen-bonding (hydrazinyl) functionalities, making it structurally unique among sulfonamides.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)14-8-11(18(19)20)4-6-13(14)16-15/h3-8,16-17H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHOQEZGADFDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.
Hydrazination: The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the sulfonamide with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo reduction to form corresponding amines.
Reduction: The hydrazinyl group can participate in reduction reactions, potentially forming hydrazones or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Amines: From the reduction of the nitro group.
Hydrazones: From reactions involving the hydrazinyl group.
Substituted Aromatics: From various substitution reactions on the benzene rings.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for the creation of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic chemistry.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Nitro group reduction to amines | Potassium permanganate, hydrogen peroxide |
| Reduction | Formation of hydrazones or other derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Electrophilic or nucleophilic substitution reactions | Halogens, alkylating agents, acylating agents |
Biological Research
Studying Enzyme Interactions
In biological research, this compound is utilized to investigate enzyme interactions, particularly those involving sulfonamide groups. It may act as a precursor for synthesizing biologically active molecules that can inhibit specific enzymes.
Medicinal Chemistry
Potential Pharmacological Properties
Derivatives of this compound are being explored for their pharmacological properties. Notably, compounds derived from this sulfonamide have shown promising results in anticancer activity.
Case Study: Anticancer Activity
A study reported that derivatives of this compound were tested against 59 cancer cell lines following the National Cancer Institute protocol. Some derivatives exhibited significant growth inhibition percentages against various cancer types:
- Compound 6h displayed an inhibition rate of 86.61% against SNB-19 cells.
- Other derivatives showed moderate activity against cell lines such as MDA-MB-231 and HCT-116 with growth inhibition percentages ranging from 51.88% to 67.55% .
Industrial Applications
Dyes and Pigments Development
Due to its stable aromatic structure and reactive functional groups, this compound is also applied in the development of dyes and pigments. Its unique properties allow for the creation of materials with specific colorimetric responses.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfonamide group is known to interact with enzymes involved in folate synthesis, which is a common target for antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chemical Structure and Substituent Effects
Key Structural Features :
- Nitro Group : Enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa reduction) and influencing solubility.
- 2,4-Dimethylphenyl Substituent : Provides steric bulk and lipophilicity, affecting membrane permeability and metabolic stability.
Analog 1: N,N-Diethyl-2-Hydrazinyl-5-Nitrobenzene-1-Sulfonamide (CID 3685964)
- Molecular Formula : C₁₀H₁₆N₄O₄S .
- Substituents : Diethyl groups on the sulfonamide nitrogen instead of 2,4-dimethylphenyl.
- Comparison :
Analog 2: N-(2,4-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide
- Molecular Formula: C₁₆H₁₉NO₂S .
- Substituents : Lacks nitro and hydrazinyl groups; features a second methyl group on the sulfonamide-attached benzene.
- Crystal Structure: Torsion angles (C—SO₂—NH—C = 66.5°) differ due to steric interactions from the dimethylphenyl group .
Analog 3: Indole-Based Hydrazones with Sulfonamide Groups
Physical and Chemical Properties
Solubility and Stability :
- The nitro group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to non-nitrated analogs like Analog 2.
- Hydrazinyl groups may introduce instability under oxidative conditions, requiring stabilization strategies absent in Analog 2 .
Crystallographic Data :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide
- Molecular Formula : C14H16N4O4S
- Molecular Weight : 336.36 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |
| Molecular Formula | C14H16N4O4S |
| Molecular Weight | 336.36 g/mol |
Synthesis
The synthesis of this compound involves several steps:
- Sulfonation : The nitro compound is treated with chlorosulfonic acid to introduce the sulfonamide group.
- Hydrazination : The sulfonamide is then reacted with hydrazine hydrate to incorporate the hydrazinyl group.
These steps can be optimized for yield and purity in industrial settings, often employing continuous flow reactors and automated synthesis techniques.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety is known to interact with enzymes involved in folate synthesis, making it a potential antimicrobial agent. Additionally, the hydrazinyl group may participate in redox reactions, contributing to its biological activity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are commonly used as antibacterial agents due to their ability to inhibit bacterial growth by targeting folate synthesis pathways .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines (MCF-7 and HL-60). The results indicated significant cytotoxicity with IC50 values ranging from 0.442 μM to 0.87 μM, highlighting the potential of nitro-substituted hydrazones in cancer therapy .
- Antibacterial Effects : Another investigation into related hydrazone compounds showed effective antibacterial activity with minimum inhibitory concentration (MIC) values between 64-512 μg/mL against various bacterial strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethylphenyl)acetamide | Lacks nitro and hydrazinyl groups | Limited biological activity |
| 5-nitro-2-hydrazinylbenzenesulfonamide | Similar sulfonamide structure | Antibacterial properties |
| 2,4-Dimethylphenylhydrazine | Contains hydrazinyl group | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
